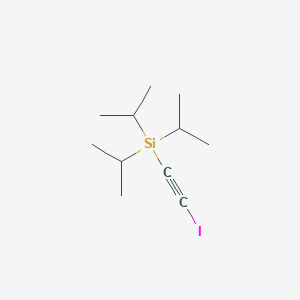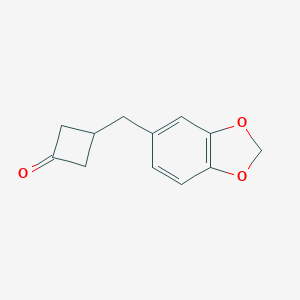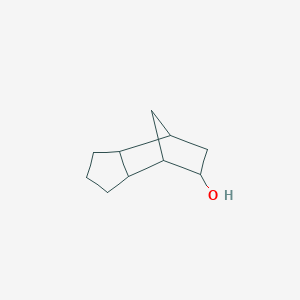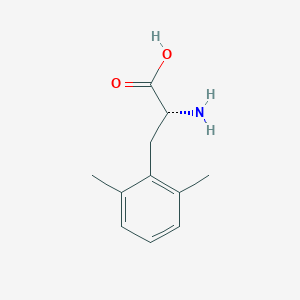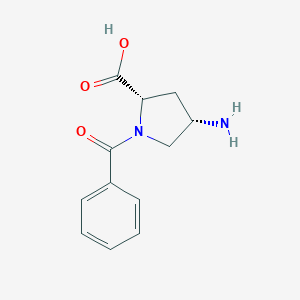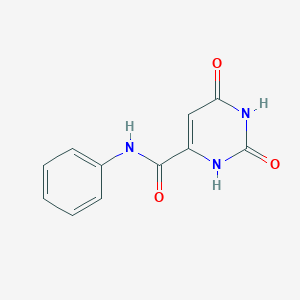
2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide, also known as DPC, is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DPC is a pyrimidine derivative that has been studied extensively for its anti-inflammatory, antitumor, and antiviral properties.
Wirkmechanismus
The mechanism of action of 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemische Und Physiologische Effekte
2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as arthritis and colitis. 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has also been shown to inhibit tumor growth and metastasis in animal models of cancer. Additionally, 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.
Zukünftige Richtungen
There are several future directions for the study of 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to study the safety and efficacy of 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide in humans, particularly in the treatment of inflammatory diseases and cancer. Additionally, 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide could be modified to improve its solubility and bioavailability, which could enhance its therapeutic potential. Finally, 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide could be used as a lead compound for the development of novel drugs with similar pharmacological properties.
Conclusion:
In conclusion, 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties, and has a variety of biochemical and physiological effects. While 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has some limitations for lab experiments, it has several advantages and has potential for further development as a therapeutic agent.
Synthesemethoden
The synthesis of 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide involves the reaction of 2,4-dioxo-6-phenylpyrimidine with urea in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The yield of 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has also been found to have antitumor properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has been shown to have antiviral activity against certain viruses, such as herpes simplex virus type 1 and 2.
Eigenschaften
IUPAC Name |
2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-9-6-8(13-11(17)14-9)10(16)12-7-4-2-1-3-5-7/h1-6H,(H,12,16)(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHANLRSVTVTMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

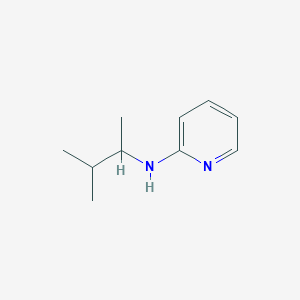
![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)
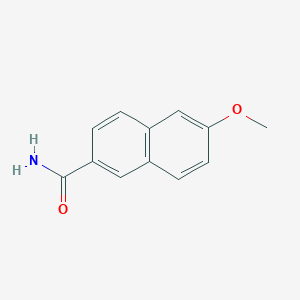
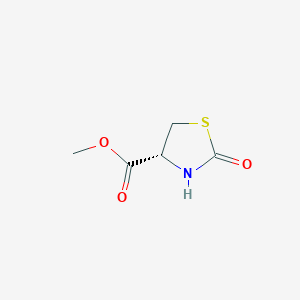
![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)
